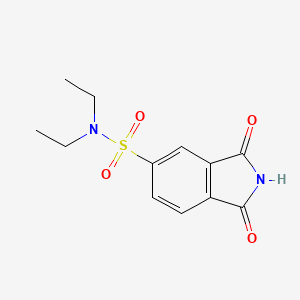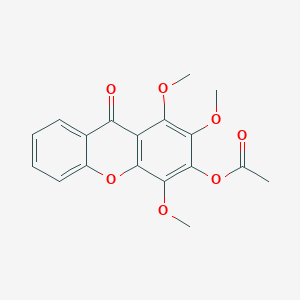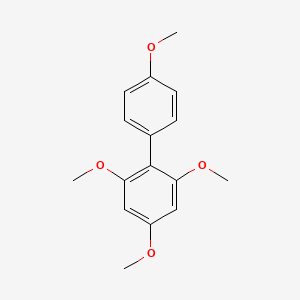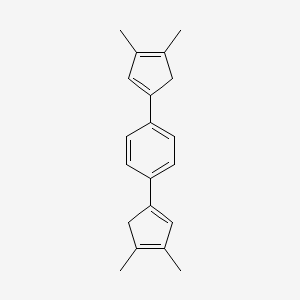![molecular formula C22H22N2O2 B14331924 9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one CAS No. 105961-25-9](/img/structure/B14331924.png)
9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Vorbereitungsmethoden
The synthesis of 9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one involves several steps. One common method includes the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to produce quinoline derivatives . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization to form isoquinoline derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Cyclization: Cyclization reactions can be used to form more complex structures from this compound.
Common reagents and conditions used in these reactions include acidic or basic media, catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
9-(Dipropylamino)-5H-1benzopyrano[2,3-c]isoquinolin-5-one can be compared with other similar compounds such as:
Quinoline: A structurally related compound with different chemical properties and applications.
Isoquinoline: Another related compound with a similar structure but different reactivity and uses.
Benzopyrano[2,3-c]pyrazol-4(2H)-one: A compound with a similar core structure but different functional groups and applications.
The uniqueness of 9-(Dipropylamino)-5H-1
Eigenschaften
CAS-Nummer |
105961-25-9 |
|---|---|
Molekularformel |
C22H22N2O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
9-(dipropylamino)chromeno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C22H22N2O2/c1-3-11-24(12-4-2)16-10-9-15-13-19-17-7-5-6-8-18(17)21(25)23-22(19)26-20(15)14-16/h5-10,13-14H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
QGAMVDSXCDSSRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=CC2=C(C=C1)C=C3C4=CC=CC=C4C(=O)N=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)


![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)



![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)



